1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-
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Overview
Description
1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-: is an organic compound that features a benzodioxole ring fused with an oxathiolane ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the methylenation of catechols using disubstituted halomethanes . The reaction conditions typically require the presence of a base and an aprotic solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts under controlled temperature and pressure conditions . This method not only improves the yield but also reduces waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has been studied for its potential biological activities, including its role as a cyclooxygenase (COX) inhibitor. This makes it a candidate for the development of anti-inflammatory drugs .
Medicine: In medicine, derivatives of this compound are explored for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising leads for anticancer drug development .
Industry: In the industrial sector, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer applications, the compound induces cell cycle arrest and apoptosis by targeting microtubules and disrupting their function .
Comparison with Similar Compounds
1,3-Benzodioxole (1,2-methylenedioxybenzene): A simpler analog that lacks the oxathiolane ring but shares the benzodioxole core.
Safrole: Contains a methylenedioxyphenyl group and is used in the synthesis of various bioactive compounds.
Piperonal: Another related compound with a methylenedioxyphenyl group, used in fragrance and flavor industries.
Uniqueness: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
CAS No. |
335242-40-5 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C10H10O3S/c1-2-8-9(13-6-12-8)5-7(1)10-11-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
HAGLHSRKXQDQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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